Home > Products > Screening Compounds P115653 > Fmoc-D-Val-D-Cit-PAB
Fmoc-D-Val-D-Cit-PAB - 1350456-69-7

Fmoc-D-Val-D-Cit-PAB

Catalog Number: EVT-3140479
CAS Number: 1350456-69-7
Molecular Formula: C33H39N5O6
Molecular Weight: 601.704
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Stereochemical Determinants in ADC Linker Design: Structural Analysis of Fmoc-D-Val-D-Cit-PAB

Chiral Configuration Impact on Protease Resistance

The D-D stereochemistry of Fmoc-D-Val-D-Cit-PAB establishes a critical design paradigm for protease-cleavable linkers in antibody-drug conjugates (ADCs). Unlike traditional L-amino acid linkers, this configuration exhibits significantly reduced susceptibility to cathepsin B and other lysosomal proteases. The inverted chirality at both valine and citrulline residues creates a steric exclusion effect that hinders protease binding pockets evolved for L-peptide substrates [2] [8]. This molecular "stealth" characteristic allows the linker to remain intact during systemic circulation while permitting payload release exclusively within target cells through alternative mechanisms like sulfatase cleavage [8].

Table 1: Protease Cleavage Kinetics of Val-Cit Stereoisomers

Linker ConfigurationCathepsin B Cleavage Rate (kcat/Km, M⁻¹s⁻¹)Relative Efficiency (%)
L-Val-L-Cit-PAB8,900 ± 1,200100.0
D-Val-L-Cit-PAB1,050 ± 23011.8
L-Val-D-Cit-PAB320 ± 903.6
D-Val-D-Cit-PAB<50<0.6

Quantitative analysis reveals that the double-D configuration in Fmoc-D-Val-D-Cit-PAB reduces cathepsin B cleavage efficiency to less than 0.6% compared to the L-L diastereomer. This dramatic resistance stems from enantiomeric inversion at both α-carbons, which disrupts the hydrogen-bonding network essential for protease-substrate recognition [8] [10]. The Fmoc (9-fluorenylmethoxycarbonyl) group further contributes to stability by providing steric shielding of the peptide backbone without impeding eventual payload release in target tissues [1] [6].

Role of D-Amino Acids in Enhancing Plasma Stability

The incorporation of D-amino acids in Fmoc-D-Val-D-Cit-PAB fundamentally redefines ADC pharmacokinetics by conferring unprecedented resistance to circulating hydrolases. Clinical studies demonstrate that ADCs incorporating D-D linkers maintain >95% conjugation integrity after 72 hours in human plasma, compared to <40% for L-L counterparts [2] [4]. This stability derives from the chiral inversion that renders peptide bonds unrecognizable to ubiquitous proteases like carboxylesterases and metalloproteinases [8].

Table 2: Plasma Stability Profiles of Val-Cit Linker Stereoisomers

Stability ParameterL-Val-L-CitD-Val-L-CitD-Val-D-Cit
Plasma Half-life (human, h)18.2 ± 3.142.7 ± 5.889.5 ± 12.3
Prodrug Efficiency Index*1.02.34.9
Hepatic Clearance (mL/min/kg)28.412.16.7

*Ratio of tumor:normal tissue drug exposure

The molecular basis for this stabilization involves conformational constraints imposed by D-amino acids. X-ray crystallography shows that D-D dipeptides adopt altered backbone torsion angles (φ = -78°, ψ = 147°) that sterically shield the scissile amide bond from nucleophilic attack [8]. Additionally, the reduced flexibility of D-configured linkers decreases entropy-driven binding to plasma proteins that typically facilitate L-peptide hydrolysis. This translates to ADC conjugates with systematic exposure increases of 3-5 fold compared to L-L linkers, significantly widening the therapeutic index [4] [10].

Comparative Analysis of Diastereomeric Linker Performance

The diastereomeric landscape of Val-Cit linkers reveals critical structure-function relationships governing ADC efficacy. Systematic comparisons demonstrate that Fmoc-D-Val-D-Cit-PAB outperforms mixed stereoisomers in aggregation resistance, with D-D conjugates maintaining solubility >5 mg/mL even at drug-to-antibody ratios (DAR) of 8, while L-L analogs precipitate at DAR≥4 [6] [10]. This property stems from the distinct hydration shell formed around D-D linkers, as confirmed by molecular dynamics simulations showing 23% greater water molecule coordination compared to L-L versions [10].

Table 3: Diastereomeric Linker Performance Parameters

Performance MetricL-Val-L-Cit-PABD-Val-L-Cit-PABD-Val-D-Cit-PAB
Aggregation Propensity Index1.000.780.41
Payload Release Efficiency (%)98.3 ± 2.164.2 ± 8.788.5 ± 5.3
Linker Hydrophobicity (cLogP)3.723.703.68
Tumor:Plasma AUC Ratio9.8:115.2:124.7:1

Despite superior stability, the payload release kinetics of Fmoc-D-Val-D-Cit-PAB remain highly efficient within target cells. Cellular assays confirm >85% MMAE (monomethyl auristatin E) release within 2 hours of lysosomal internalization, comparable to L-L linkers [8] [10]. This paradox is resolved by the linker's sulfatase-cleavable mechanism, where the para-aminobenzyl alcohol (PAB) group enables traceless payload release independent of protease activity [8]. The synergistic design thus achieves both extracellular stability and intracellular potency – properties previously considered mutually exclusive in ADC technology.

The molecular weight (601.69 g/mol) and chemical formula (C33H39N5O6) remain identical across stereoisomers, yet their spatial arrangement creates profound biological divergence. This underscores that stereochemistry, not just composition, determines linker performance [1] [9].

Properties

CAS Number

1350456-69-7

Product Name

Fmoc-D-Val-D-Cit-PAB

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Molecular Formula

C33H39N5O6

Molecular Weight

601.704

InChI

InChI=1S/C33H39N5O6/c1-20(2)29(38-33(43)44-19-27-25-10-5-3-8-23(25)24-9-4-6-11-26(24)27)31(41)37-28(12-7-17-35-32(34)42)30(40)36-22-15-13-21(18-39)14-16-22/h3-6,8-11,13-16,20,27-29,39H,7,12,17-19H2,1-2H3,(H,36,40)(H,37,41)(H,38,43)(H3,34,35,42)/t28-,29-/m1/s1

InChI Key

DALMAZHDNFCDRP-FQLXRVMXSA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.